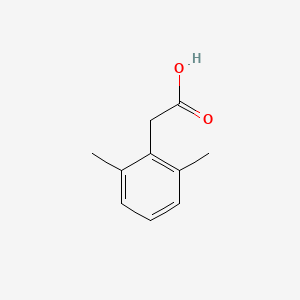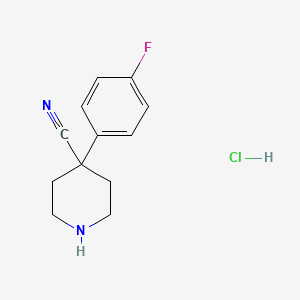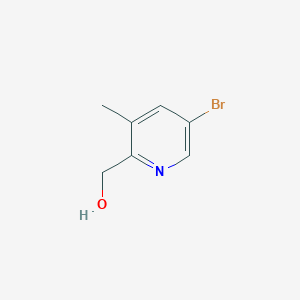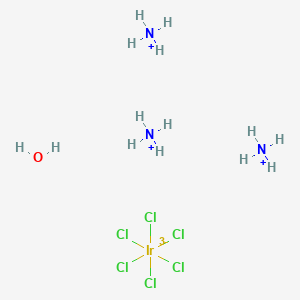
2-(2,6-Dimethylphenyl)acetic acid
Übersicht
Beschreibung
“2-(2,6-Dimethylphenyl)acetic acid” is a chemical compound with the CAS Number: 938-50-1 . It has a molecular weight of 164.2 and its IUPAC name is (2,6-dimethylphenyl)acetic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(2,6-Dimethylphenyl)acetic acid” is represented by the linear formula C10H12O2 . The InChI Code for this compound is 1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) .
Wissenschaftliche Forschungsanwendungen
Chemical Research
2-(2,6-Dimethylphenyl)acetic acid is a chemical compound with the formula C10H12O2 . It is used in various chemical research applications due to its unique structure and properties . It is often used as a starting material or intermediate in the synthesis of other complex organic compounds .
Material Science
In the field of material science, 2-(2,6-Dimethylphenyl)acetic acid has been used in the growth and thermal treatment of crystals . The unique properties of this compound make it suitable for the formation of new crystal structures .
Pharmaceutical Research
2-(2,6-Dimethylphenyl)acetic acid is structurally similar to 2-((2,6-dichlorophenyl)amino)benzoic acid, a potential non-steroidal anti-inflammatory drug . Therefore, it could potentially be used in pharmaceutical research to study the effects of structural changes on the biological activity of related compounds .
Polymorphism Study
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical factor in the pharmaceutical industry. 2-(2,6-Dimethylphenyl)acetic acid, due to its structural similarity to other bioactive compounds, can be used to study the effect of polymorphism on the properties of pharmaceutical compounds .
Safety and Handling
The safety and handling of 2-(2,6-Dimethylphenyl)acetic acid are also areas of research. Understanding the safety precautions necessary when handling this compound is crucial for its use in various applications .
Supply Chain and Manufacturing
Research is also conducted into the most efficient and cost-effective methods of producing and distributing 2-(2,6-Dimethylphenyl)acetic acid. This includes studies into bulk manufacturing, packaging, and transportation .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEXIIGRXCODNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600484 | |
| Record name | (2,6-Dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylphenyl)acetic acid | |
CAS RN |
938-50-1 | |
| Record name | (2,6-Dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dimethylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2,6-Dimethylphenyl)acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG29AQ873K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)



![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)
